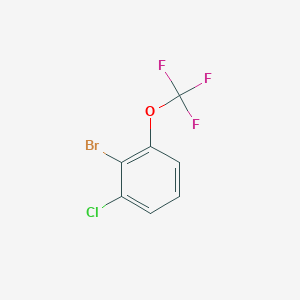

1-Bromo-2-chloro-6-(trifluoromethoxy)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Bromo-2-chloro-6-(trifluoromethoxy)benzene is a halogenated aromatic compound that contains bromine, chlorine, and a trifluoromethoxy group attached to a benzene ring. Although none of the provided papers specifically address this compound, they do provide insights into the behavior of similar halogenated benzene derivatives and their interactions, which can be extrapolated to understand the properties and reactivity of 1-Bromo-2-chloro-6-(trifluoromethoxy)benzene.

Synthesis Analysis

The synthesis of halogenated benzene derivatives often involves selective halogenation reactions. For instance, 1-Bromo-3,5-bis(trifluoromethyl)benzene can be prepared by treating 1,3-bis(fluoromethyl)benzene with N,N'-dibromo-5,5-dimethylhydantoin in acidic media . This suggests that a similar approach could be used for the synthesis of 1-Bromo-2-chloro-6-(trifluoromethoxy)benzene, with appropriate precursors and halogenating agents.

Molecular Structure Analysis

The molecular structure of halogenated benzene derivatives can be influenced by the steric and electronic effects of the substituents. For example, 1-bromo-4-chlorobenzene has been studied using FT-IR and FT-Raman spectroscopy, and theoretical calculations have provided information on its optimized structure and vibrational frequencies . Similarly, the structure of 1-Bromo-2-chloro-6-(trifluoromethoxy)benzene would likely be influenced by the electron-withdrawing effects of the trifluoromethoxy group and the steric hindrance caused by the bromine and chlorine atoms.

Chemical Reactions Analysis

Halogenated benzene derivatives can undergo various chemical reactions, including coupling reactions, substitutions, and eliminations. For example, sodium dithionite can initiate the addition of 1-bromo-1-chloro-2,2,2-trifluoroethane to allylaromatics, leading to the synthesis of conjugated dienes . The presence of a trifluoromethoxy group in 1-Bromo-2-chloro-6-(trifluoromethoxy)benzene could similarly influence its reactivity in such reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzene derivatives are determined by their molecular structure. The presence of halogens and other substituents affects properties such as boiling point, melting point, and solubility. For instance, the crystal structure and packing of bromo- and bromomethyl-substituted benzenes have been analyzed, revealing various types of interactions, such as C–H···Br and C–Br···π, which can influence the compound's physical state and reactivity . These interactions would also be relevant to the analysis of 1-Bromo-2-chloro-6-(trifluoromethoxy)benzene.

Scientific Research Applications

Application 1: Pd-Catalyzed Direct Arylations of Heteroarenes

- Summary of the Application : This compound is used in the direct arylation of 5-membered ring heteroarenes using palladium catalysis . The reactivity of di-, tri- and tetra-fluoroalkoxy-substituted bromobenzenes in the direct arylation of 5-membered ring heteroarenes was explored .

- Methods of Application or Experimental Procedures : The experiment involved the use of only 1 mol% of Pd(OAc)2 catalyst with KOAc as an inexpensive base . Direct arylations of a set of heteroarenes with 1-bromo-2-(trifluoromethoxy)benzene or functionalized bromo(trifluoromethoxy)benzenes were performed .

- Results or Outcomes : High yields in arylated heteroarenes were obtained . This synthetic scheme is very attractive for the access to such polyfluoroalkoxy-containing arylated heteroaromatics in terms of cost, simplicity, and low environmental impact, compared to reactions involving arylation of heteroarenes with bromophenols followed by polyfluoroalkylation .

Application 2: Preparation of 1,2-dehydro-3-(trifluoromethoxy)benzene

- Summary of the Application : This compound is used in the preparation of 1,2-dehydro-3-(trifluoromethoxy)benzene .

- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The outcome is the successful preparation of 1,2-dehydro-3-(trifluoromethoxy)benzene .

Application 3: Synthesis of new electronically deficient atropisomeric diphosphine ligand

- Summary of the Application : This compound is used in the synthesis of new electronically deficient atropisomeric diphosphine ligand (S)-CF3O-BiPhep [2,2′-bis(diphenylphosphino)-6,6′-ditrifluoromethoxy-1,1′-biphenyl] .

- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The outcome is the successful synthesis of the new electronically deficient atropisomeric diphosphine ligand .

Application 4: Synthesis of 4-{[4-[(2-ethylhexyloxy)-6-(4-morpholinylmethyl)-4-trifluoromethyl][1,1-biphenyl]-3-yl]methyl}morpholine

- Summary of the Application : This compound is used in the synthesis of 4-{[4-[(2-ethylhexyloxy)-6-(4-morpholinylmethyl)-4-trifluoromethyl][1,1-biphenyl]-3-yl]methyl}morpholine .

- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The outcome is the successful synthesis of 4-{[4-[(2-ethylhexyloxy)-6-(4-morpholinylmethyl)-4-trifluoromethyl][1,1-biphenyl]-3-yl]methyl}morpholine .

Application 5: Synthesis of 4-{[4-[(2-ethylhexyloxy)-6-(4-morpholinylmethyl)-4-trifluoromethyl][1,1-biphenyl]-3-yl]methyl}morpholine

- Summary of the Application : This compound is used in the synthesis of 4-{[4-[(2-ethylhexyloxy)-6-(4-morpholinylmethyl)-4-trifluoromethyl][1,1-biphenyl]-3-yl]methyl}morpholine .

- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The outcome is the successful synthesis of 4-{[4-[(2-ethylhexyloxy)-6-(4-morpholinylmethyl)-4-trifluoromethyl][1,1-biphenyl]-3-yl]methyl}morpholine .

Future Directions

The future directions of research on “1-Bromo-2-chloro-6-(trifluoromethoxy)benzene” and similar compounds could involve further exploration of the trifluoromethoxylation reaction, which is a significant area of interest due to the trifluoromethoxy group’s electron-withdrawing effects and high lipophilicity . There is also potential for further development and application of trifluoromethoxylation reagents .

properties

IUPAC Name |

2-bromo-1-chloro-3-(trifluoromethoxy)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClF3O/c8-6-4(9)2-1-3-5(6)13-7(10,11)12/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUEOLDWRICALIQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Br)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClF3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.45 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2-chloro-6-(trifluoromethoxy)benzene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methylbenzo[d]isoxazol-3-amine](/img/structure/B1320872.png)

![2-Methyloctahydropyrrolo[3,4-c]pyridine](/img/structure/B1320898.png)